Prednisone sodium succinate, also known as methylprednisolone sodium succinate, is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is a water-soluble steroid that is often administered intravenously or intramuscularly in clinical settings. The compound is classified as a corticosteroid, which mimics the effects of hormones produced by the adrenal glands, particularly during stress or inflammation.
Prednisone sodium succinate is derived from the natural hormone cortisol, which is produced by the adrenal cortex. The compound is synthesized through various chemical modifications of the parent steroid structure to enhance its solubility and bioavailability.
The synthesis of prednisone sodium succinate involves several steps, typically starting from methylprednisolone. The following outlines a common method:
The molecular structure of prednisone sodium succinate features a steroid backbone with specific functional groups that contribute to its pharmacological activity:
Prednisone sodium succinate can undergo several chemical reactions:
Prednisone sodium succinate exerts its effects primarily through binding to glucocorticoid receptors in target cells:
Prednisone sodium succinate is widely used in various clinical settings:
Prednisone sodium succinate (PSS) is a synthetic glucocorticoid ester formed through the conjugation of prednisone with a succinic acid linker, subsequently neutralized as a sodium salt. Its systematic IUPAC name is sodium 4-{2-[(1R,3aS,3bS,9aR,9bS,10S,11aS)-1,10-dihydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]-2-oxoethoxy}-4-oxobutanoate, reflecting its complex polycyclic architecture [2] [5].
Table 1: Atomic Composition of Prednisone Sodium Succinate
Element | Count | Bond Type | Count |
---|---|---|---|
Carbon (C) | 25 | C-C | 22 |
Hydrogen (H) | 29 | C-O | 8 |
Oxygen (O) | 8 | C=O | 3 |
Sodium (Na) | 1 | O-Na | 1 |
The introduction of the ionic succinate moiety dramatically enhances PSS's hydrophilicity compared to unmodified prednisone:
Dextrose (5%): Slightly lower solubility (≈80 mg/mL) due to reduced ionic strength [6].
Non-Aqueous Solubility:
Table 2: Solubility of Prednisone Sodium Succinate in Select Solvents
Solvent | Solubility (mg/mL) | Temperature (°C) | Ionic Strength Effect |
---|---|---|---|
Water | 50.6 | 20 | High |
0.9% NaCl | >100 | 25 | Very High |
5% Dextrose | ~80 | 25 | Moderate |
Ethanol | 12.8 | 20 | Low |
DMSO | 45.2 | 20 | None |
PSS stability is critically dependent on pH, temperature, and solution composition:
Alkaline Conditions (pH > 9): Degradation via hydroxide attack on C20 carbonyl, forming multiple unidentified products [9].
Thermal Stability:
40°C: 15% degradation in dextrose within 12 hours due to combined hydrolysis and oxidation [6] [9].
Excipient/Container Effects:
PSS diverges significantly from prednisone in physicochemical behavior while maintaining the core pharmacophore:
PSS: Ionic C21 succinate (log P: -0.83 predicted) enhancing water solubility >100-fold [2] [5].
Metabolic Implications:
PSS undergoes rapid esterase cleavage in vivo, releasing prednisone and succinate. This bypasses hepatic activation limitations, making PSS advantageous in severe liver disease [7] [10].
Thermodynamic Stability:
Table 3: Physicochemical Comparison: Prednisone vs. Prednisone Sodium Succinate
Property | Prednisone | Prednisone Sodium Succinate | Functional Consequence |
---|---|---|---|
Molecular Formula | C21H26O5 | C25H29NaO8 | Increased molecular mass |
Water Solubility | 0.1 mg/mL | 50.6 mg/mL | Enables IV formulation |
log P (Predicted) | 1.54 | -0.83 | Altered tissue distribution |
Activation Requirement | Hepatic 11β-HSD | Esterase cleavage | Bypasses liver metabolism |
Thermal Degradation | 240°C | 206°C | Reduced thermal stability |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: